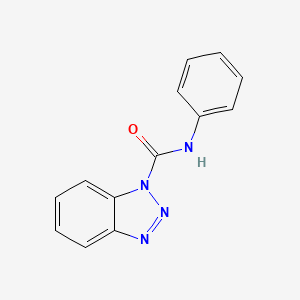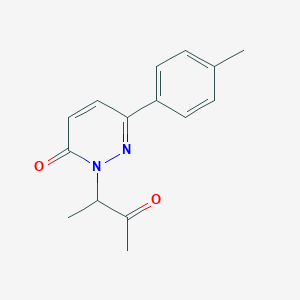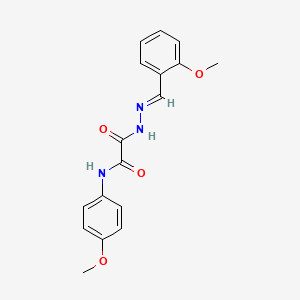
4'-Chloro-3'-nitrophthalanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-3’-nitrophthalanilic acid is an organic compound with the molecular formula C14H9ClN2O5 It is a derivative of phthalanilic acid, characterized by the presence of a chloro group at the 4’ position and a nitro group at the 3’ position on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-nitrophthalanilic acid typically involves the nitration of 4’-Chlorophthalanilic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-3’-nitrophthalanilic acid may involve a multi-step process starting from readily available raw materials such as chlorobenzene and phthalic anhydride. The process includes chlorination, nitration, and subsequent purification steps to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-3’-nitrophthalanilic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 4’-Amino-3’-nitrophthalanilic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Chloro-3’-nitrophthalanilic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-3’-nitrophthalanilic acid depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity.
Comparación Con Compuestos Similares
- 4’-Chloro-3’-methylphthalanilic acid
- 4’-Chloro-3’-sulfamoylphthalanilic acid
- 4’-Fluoro-3’-nitrophthalanilic acid
Comparison: 4’-Chloro-3’-nitrophthalanilic acid is unique due to the presence of both chloro and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 4’-Chloro-3’-methylphthalanilic acid, the nitro group in 4’-Chloro-3’-nitrophthalanilic acid provides additional sites for chemical modification and potential interactions with biological targets.
Propiedades
Número CAS |
19368-47-9 |
|---|---|
Fórmula molecular |
C14H9ClN2O5 |
Peso molecular |
320.68 g/mol |
Nombre IUPAC |
2-[(4-chloro-3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-6-5-8(7-12(11)17(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Clave InChI |
VAGZUCBTHOUBNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)







